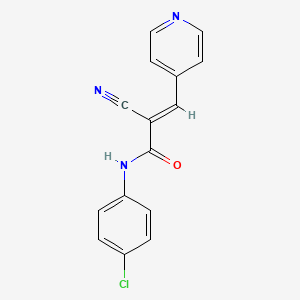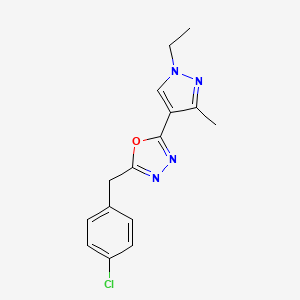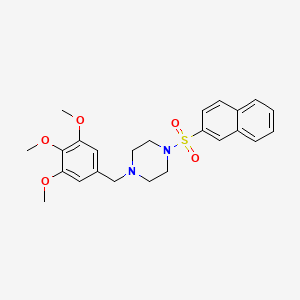![molecular formula C20H16N2O3 B10887465 methyl 4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}benzoate](/img/structure/B10887465.png)
methyl 4-{(E)-[2-(naphthalen-2-ylcarbonyl)hydrazinylidene]methyl}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE is a complex organic compound with the molecular formula C24H20N4O4. This compound is known for its unique structure, which includes a naphthylcarbonyl group and a hydrazono linkage. It is often used in various scientific research applications due to its interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE typically involves the condensation of methyl 4-formylbenzoate with 2-naphthylhydrazine under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis and purification would apply similarly to those used in laboratory settings.
化学反応の分析
Types of Reactions
METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield naphthoquinones, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
作用機序
The mechanism by which METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its hydrazono and naphthylcarbonyl groups. These interactions can modulate biological pathways and lead to the observed effects .
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazono derivatives and naphthylcarbonyl-containing molecules. Examples include:
- METHYL 4-{[(E)-2-(2-METHOXY-1-NAPHTHYL)HYDRAZONO]METHYL}BENZOATE
- METHYL 4-{[(E)-2-(2-CHLORO-1-NAPHTHYL)HYDRAZONO]METHYL}BENZOATE
Uniqueness
What sets METHYL 4-{[(E)-2-(2-NAPHTHYLCARBONYL)HYDRAZONO]METHYL}BENZOATE apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity.
特性
分子式 |
C20H16N2O3 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
methyl 4-[(E)-(naphthalene-2-carbonylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C20H16N2O3/c1-25-20(24)16-8-6-14(7-9-16)13-21-22-19(23)18-11-10-15-4-2-3-5-17(15)12-18/h2-13H,1H3,(H,22,23)/b21-13+ |
InChIキー |
JLBUMJFONXDLBZ-FYJGNVAPSA-N |
異性体SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC3=CC=CC=C3C=C2 |
正規SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=CC3=CC=CC=C3C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate](/img/structure/B10887384.png)
![2-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(methylsulfamoyl)phenyl]benzamide](/img/structure/B10887389.png)
![2-{[4-amino-6-oxo-1-(prop-2-en-1-yl)-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B10887392.png)
![(2E)-2-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B10887396.png)
![6-cyclopropyl-N-(2,5-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10887399.png)
![Ethyl 2-(3-chloro-6-methylbenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B10887405.png)



![4-{[(2E)-3-(3-chloro-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B10887425.png)

![(5Z)-5-{[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B10887457.png)

